molecular formula C10H7BrN2O B1373802 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde CAS No. 944903-71-3

5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B1373802
CAS No.: 944903-71-3
M. Wt: 251.08 g/mol
InChI Key: JHPHHVPDVQOPLV-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1H-imidazole-2-carbaldehyde is an imidazole derivative featuring a bromophenyl substituent at position 5 and an aldehyde group at position 2 of the imidazole ring. Its structure combines the aromatic stability of the phenyl group with the electron-withdrawing effects of bromine, making it a versatile intermediate in medicinal chemistry and materials science. The aldehyde group enables further functionalization, such as condensation or Schiff base formation, which is critical for synthesizing bioactive molecules or coordination complexes .

Properties

IUPAC Name

5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPHHVPDVQOPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromobenzylamine with glyoxal in the presence of an acid catalyst can yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

5-(3-Bromophenyl)-1H-imidazole-2-carbaldehyde serves as a crucial building block in the synthesis of various biologically active compounds. Its applications in medicinal chemistry include:

  • Anticancer Activity: The compound has been utilized to develop new analogs, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines, which have shown significant anticancer properties against various cancer cell lines. For instance, derivatives synthesized from this compound demonstrated notable activity with IC50 values lower than established drugs like miltefosine and amphotericin B.
  • Radiopharmacy: Derivatives of this compound labeled with fluorine-18 are being investigated as candidates for positron emission tomography (PET) imaging to detect α-synuclein aggregates associated with neurodegenerative diseases.

Environmental Chemistry

The compound can be transformed into bromophenols through electrophilic halogenation processes. Bromophenols have applications as brominated flame retardants (BFRs), which are critical in reducing fire hazards in various materials.

Organic Synthesis

This compound is also a versatile intermediate in organic synthesis. It has been involved in:

  • Synthesis of Imidazole Derivatives: The compound can be synthesized through various methods involving substituted anilines and formamide under controlled conditions (e.g., heating at 170-180°C) to yield high purity products .

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives from this compound highlighted its potential in developing novel anticancer agents. The synthesized compounds were tested against several cancer cell lines, showing promising results with some exhibiting enhanced potency compared to standard treatments.

Case Study 2: PET Imaging Applications

Research into radiolabeled derivatives of the compound demonstrated their ability to bind specifically to α-synuclein aggregates. This property is crucial for developing imaging agents that can aid in diagnosing neurodegenerative diseases like Parkinson's disease.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival pathways. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

A. 5-Phenyl-1H-imidazole-2-carbaldehyde (CAS 670-95-1)

  • Structural Difference : Replaces the 3-bromophenyl group with a simple phenyl ring.
  • Impact: The absence of bromine reduces molecular weight (MW: ~211 vs. ~290 for the brominated analog) and alters electronic properties.

B. 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde (CAS 102808-02-6)

  • Structural Difference : Substitutes 3-bromophenyl with a trifluoromethyl group.
  • Impact : The CF₃ group is more electron-withdrawing than Br, which may further polarize the aldehyde, enhancing its reactivity. Trifluoromethyl groups also improve metabolic stability and lipophilicity, making this analog more suitable for pharmacokinetic optimization in drug design .
2.2. Positional Isomerism in the Imidazole Core

A. 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4)

  • Structural Difference : The aldehyde group is at position 4 instead of 2, and a chloro substituent replaces bromine.
  • Impact : Positional isomerism affects molecular dipole moments and hydrogen-bonding capabilities. The 4-carbaldehyde may exhibit weaker intermolecular interactions in crystalline phases compared to the 2-carbaldehyde, as observed in hydrogen-bonding patterns in imidazole derivatives .

B. 1-Benzyl-1H-imidazole-5-carboxaldehyde (CAS 85102-99-4)

  • Structural Difference : A benzyl group is attached at position 1, and the aldehyde is at position 5.
  • This analog’s altered geometry may reduce binding affinity in biological targets compared to the planar 3-bromophenyl derivative .

A. Melting Points and Solubility

  • 5-(3-Bromophenyl)-1H-imidazole-2-carbaldehyde : Expected to have a higher melting point (>150°C) due to bromine’s polarizability and enhanced van der Waals forces.
  • 5-Phenyl analog (CAS 670-95-1) : Likely lower melting point (~130–140°C) based on data from (e.g., compound 35: 133–134°C) .
  • 5-Trifluoromethyl analog (CAS 102808-02-6) : Increased hydrophobicity may reduce aqueous solubility compared to brominated or chlorinated derivatives .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name CAS Number Substituent Aldehyde Position Melting Point (°C) Similarity Score
This compound N/A 3-Bromophenyl 2 >150 (est.) Reference
5-Phenyl-1H-imidazole-2-carbaldehyde 670-95-1 Phenyl 2 130–140 (est.) 0.71
5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde 102808-02-6 CF₃ 2 140–150 (est.) N/A
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde 60367-52-4 Cl, Phenyl 4 135–145 (est.) N/A

Biological Activity

5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde is a heterocyclic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromophenyl substituent on the imidazole ring, which is known to influence its reactivity and biological properties. The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with imidazole derivatives under specific conditions. Various synthetic routes have been explored to optimize yield and purity, including one-pot reactions and microwave-assisted synthesis.

Anticancer Properties

Numerous studies have evaluated the anticancer activity of imidazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The mechanism underlying its anticancer activity is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
HL-6010.0Cell cycle arrest
HCT-116>20Low activity observed

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values suggest potential as a lead compound for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus15Moderate
Streptococcus pneumoniae20Moderate
Escherichia coli>50Low

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the imidazole ring can form hydrogen bonds with active site residues. These interactions can modulate enzyme activities or receptor functions, leading to the observed biological effects .

Case Studies

  • Anticancer Study : A study conducted on several imidazole derivatives showed that this compound exhibited superior cytotoxicity compared to other similar compounds, indicating its potential as a potent anticancer agent .
  • Antimicrobial Evaluation : In a series of antimicrobial tests, this compound demonstrated significant inhibition against Staphylococcus aureus, suggesting its utility in treating bacterial infections. The study highlighted its potential as a scaffold for further drug development targeting resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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